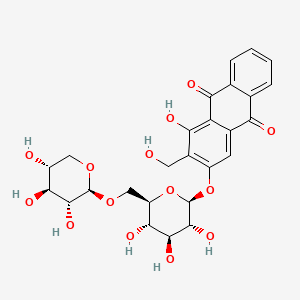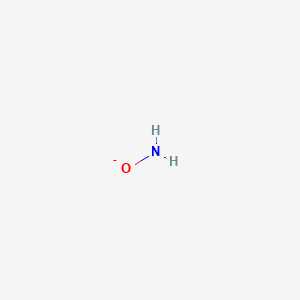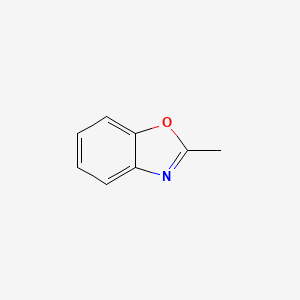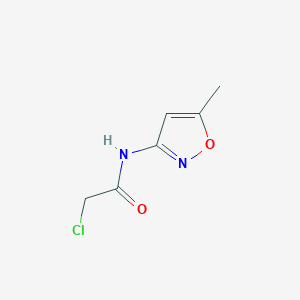
2-Chlor-N-(5-Methylisoxazol-3-yl)acetamid
Übersicht
Beschreibung
2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound of interest in various scientific fields due to its unique structure and potential applications. It is part of a class of compounds that often exhibit significant pharmacological activities.
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-(5-methylisoxazol-3-yl)acetamide often involves multi-step chemical processes. For example, Khodot and Rakitin (2022) describe a method for synthesizing a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which could offer insights into the synthesis pathways for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (Khodot & Rakitin, 2022).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by specific arrangements and bonding patterns. Saravanan et al. (2016) investigated a structurally related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, highlighting the orientation of different molecular groups and intermolecular interactions (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may include substitutions or additions, depending on the reactive groups present in the molecule. Studies on similar compounds provide insights into possible reactions and properties. For instance, the synthesis and reactions of similar N-aryl acetamides have been explored, providing a context for understanding the reactivity of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are essential for understanding the behavior of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide under different conditions. Chi et al. (2018) conducted an analysis of a related compound, N-(5-Chloro-2-hydroxy-phenyl)-acetamide, which included X-ray diffraction analysis and other physical characterization methods (Chi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und Analgetische Eigenschaften
2-Chlor-N-(5-Methylisoxazol-3-yl)acetamid: wurde als entzündungshemmend und schmerzlindernd identifiziert. Dies wird seiner Fähigkeit zugeschrieben, die Produktion von Prostaglandin E2 (PGE2) zu hemmen, einer Verbindung, die an der Vermittlung von Entzündungen und Schmerzen beteiligt ist .
Antibakterielle Aktivität
Derivate von Isoxazol, wie z. B. This compound, wurden auf ihre antimikrobielle Aktivität untersucht. Forschungen zeigen, dass Modifikationen am Isoxazolring zu Verbindungen mit signifikanten antimikrobiellen Eigenschaften führen können.
Antifibrinolytische Anwendungen
Die Derivate der Verbindung wurden auf ihre antifibrinolytische Aktivität untersucht. Antifibrinolytika sind Mittel, die den Abbau von Fibrin reduzieren, das für die Blutgerinnung entscheidend ist. Diese Anwendung ist besonders relevant bei Erkrankungen, bei denen übermäßige Blutungen ein Risiko darstellen.
Chemische Synthese
Im Bereich der chemischen Synthese dient This compound als Baustein für die Herstellung verschiedener chemischer Verbindungen. Seine Reaktivität aufgrund der Chlor- und Acetamidgruppen macht es zu einer wertvollen Verbindung in der organischen Synthese .
Anwendungen in der Materialwissenschaft
Die Verbindung ist auch relevant in der Materialwissenschaft. Ihre strukturellen Eigenschaften können bei der Entwicklung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien genutzt werden .
Forschung im Bereich der Biowissenschaften
Schließlich wird This compound in der Forschung im Bereich der Biowissenschaften eingesetzt. Seine biologischen Aktivitäten machen es zu einem Kandidaten für die Entwicklung neuer Medikamente und Therapeutika .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is the prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and pain signaling pathways.
Mode of Action
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide interacts with its target by inhibiting the production of PGE2 . This inhibition results in the reduction of inflammation and pain, which are the primary symptoms that this compound aims to alleviate.
Pharmacokinetics
It is known that the compound is awhite crystalline solid that is soluble in organic solvents This solubility suggests that the compound may have good bioavailability
Result of Action
The primary result of the action of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is the reduction of inflammation and pain . This is achieved through the inhibition of PGE2 production, which in turn disrupts the arachidonic acid pathway and reduces the symptoms of inflammation and pain.
Action Environment
The action of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Furthermore, the efficacy of the compound can be affected by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the individual’s biochemistry
Biochemische Analyse
Biochemical Properties
2-chloro-N-(5-methylisoxazol-3-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain . The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, to exert its anti-inflammatory effects. By inhibiting COX-2, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide reduces the synthesis of PGE2, thereby alleviating inflammation and pain.
Cellular Effects
The effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in immune cells . This inhibition leads to a reduction in inflammation and an overall improvement in cellular function. Additionally, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.
Molecular Mechanism
At the molecular level, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor of PGE2 . This binding interaction is crucial for the compound’s anti-inflammatory and analgesic properties. Additionally, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may modulate gene expression by influencing transcription factors and signaling pathways involved in inflammation and pain.
Temporal Effects in Laboratory Settings
The temporal effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a shelf life of several months when stored at 2-8°C in an inert atmosphere . Over time, the effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide on cellular function may diminish due to degradation and reduced potency. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular signaling pathways and gene expression, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing major adverse effects . At high doses, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may induce toxic effects, including gastrointestinal irritation, liver toxicity, and renal impairment. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-chloro-N-(5-methylisoxazol-3-yl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into inactive metabolites . These metabolites are then excreted via the kidneys. The metabolic pathways of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may also affect metabolic flux and metabolite levels, potentially influencing its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other intracellular targets . Additionally, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These targeting signals and modifications are essential for the compound’s efficacy and specificity in modulating cellular processes.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJICGSIRAJIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340705 | |
| Record name | 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
59826-53-8 | |
| Record name | 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

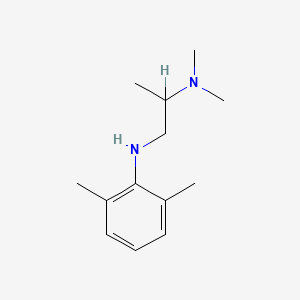
![1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B1214156.png)






